molecular formula C11H17N3 B15274969 13-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene

13-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene

Cat. No.: B15274969
M. Wt: 191.27 g/mol
InChI Key: CAIVLAKEALTOFB-UHFFFAOYSA-N
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Description

13-Methyl-1,8,10-triazatricyclo[7400,2,7]trideca-2(7),8-diene is a complex organic compound with the molecular formula C11H17N3 This compound is characterized by its unique tricyclic structure, which includes three nitrogen atoms and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the tricyclic structure.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

13-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form different products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the tricyclic structure.

    Substitution: The nitrogen atoms in the compound can participate in substitution reactions, where different functional groups replace the existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and sometimes catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different nitrogen-containing compounds, while substitution reactions could introduce new functional groups into the tricyclic structure.

Scientific Research Applications

13-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.

    Industry: Its unique structure makes it a candidate for developing new materials with specific properties.

Mechanism of Action

The mechanism by which 13-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene exerts its effects involves interactions with various molecular targets. The nitrogen atoms in the tricyclic structure can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways and catalytic processes. The exact pathways depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 13-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene
  • 2-{11-methyl-13-oxo-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,11-pentaen-12-yl}ethyl cyclohexanecarboxylate

Uniqueness

What sets 13-Methyl-1,8,10-triazatricyclo[7400,2,7]trideca-2(7),8-diene apart from similar compounds is its specific tricyclic structure and the presence of a methyl group

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

4-methyl-1,2,3,4,6,7,8,9-octahydropyrimido[1,2-a]benzimidazole

InChI

InChI=1S/C11H17N3/c1-8-6-7-12-11-13-9-4-2-3-5-10(9)14(8)11/h8H,2-7H2,1H3,(H,12,13)

InChI Key

CAIVLAKEALTOFB-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC2=NC3=C(N12)CCCC3

Origin of Product

United States

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